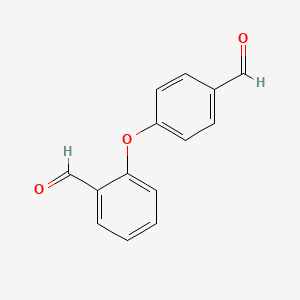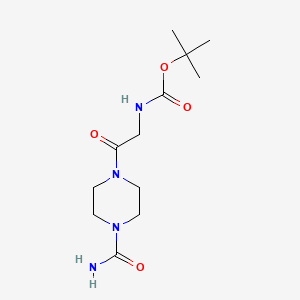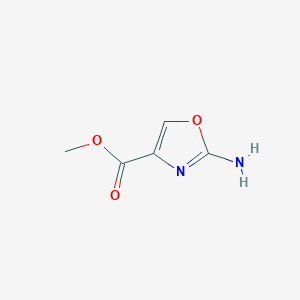
4-Fluoro-2-hydroxyphenacyl bromide
Descripción general
Descripción
4-Fluoro-2-hydroxyphenacyl bromide, also known as fluorenol-9-ylmethoxycarbonyl chloride, is an organic compound with the chemical formula C8H6BrFO2. It has a molecular weight of 233.04 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-hydroxyphenacyl bromide is 1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxyphenacyl bromide is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
Biochemical Research
“4-Fluoro-2-hydroxyphenacyl bromide” is used in biochemical research . Its properties make it suitable for studying various biological processes and phenomena. It can be used to investigate protein structures, enzyme functions, and cellular processes .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “4-Fluoro-2-hydroxyphenacyl bromide” can be used to label or modify proteins, which can then be analyzed using various proteomic techniques .
Fluorescent Probes
Due to their sensitivity and selectivity, fluorescent probes have become an analytical tool of choice in a wide range of research and industrial fields . “4-Fluoro-2-hydroxyphenacyl bromide” could potentially be used to develop new fluorescent probes, facilitating the rapid detection of chemical substances of interest .
Cellular Level Studies
Fluorescent probes can also be used to study important physiological and pathological processes at the cellular level . “4-Fluoro-2-hydroxyphenacyl bromide” could be used to create probes that can monitor these processes, providing valuable insights into cell biology .
Chemical Synthesis
“4-Fluoro-2-hydroxyphenacyl bromide” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its reactivity and structural features make it a versatile tool in synthetic chemistry .
Safety Studies
Given its hazard statements and precautionary statements, “4-Fluoro-2-hydroxyphenacyl bromide” can be used in safety studies . Researchers can study its effects on biological systems, which can contribute to the development of safety guidelines and procedures .
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
Propiedades
IUPAC Name |
2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCXHKZADAVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenacyl bromide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)